

Application Note: Quantification of Onradivir in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Onradivir monohydrate

Cat. No.: B15194648

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Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Onradivir in human plasma. Onradivir (ZSP1273) is a novel antiviral agent that inhibits the PB2 subunit of the influenza virus RNA polymerase.[1] This method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over the concentration range of 1 to 1000 ng/mL. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of Onradivir.

Introduction

Onradivir is an investigational antiviral drug with potent activity against influenza A viruses.[1] To support its clinical development, a reliable and sensitive bioanalytical method is required to measure its concentrations in biological matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of drugs in complex biological fluids due to its high selectivity, sensitivity, and speed.[2] This application note presents a detailed protocol for the quantification of Onradivir in human plasma using a validated HPLC-MS/MS method.

Experimental

2.1. Chemicals and Reagents

- Onradivir reference standard (purity >99%)
- Onradivir-d4 (internal standard, IS) (purity >99%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

2.2. Instrumentation

- HPLC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
- Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 μ m or equivalent

2.3. LC-MS/MS Conditions

A summary of the optimized HPLC and MS/MS parameters is provided in the table below.

Parameter	Condition
HPLC Conditions	
Column	Waters XBridge C18, 2.1 x 50 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min.
Injection Volume	5 μ L
Column Temperature	40 $^{\circ}$ C
Autosampler Temperature	10 $^{\circ}$ C
MS/MS Conditions	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Onradivir:m/z 453.2 \rightarrow 254.1 (Quantifier), m/z 453.2 \rightarrow 156.1 (Qualifier)Onradivir-d4:m/z 457.2 \rightarrow 258.1
Ion Source Temperature	550 $^{\circ}$ C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Medium
Nebulizer Gas (GS1)	50 psi
Heater Gas (GS2)	60 psi

2.4. Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Onradivir and Onradivir-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions for calibration curves and QC samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

Calibration standards (1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (Low: 3 ng/mL, Medium: 80 ng/mL, High: 800 ng/mL) were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation Protocol

A simple and efficient protein precipitation method was used for sample extraction.

- Pipette 50 μ L of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 200 μ L of the internal standard working solution (Onradivir-d4 in acetonitrile, 50 ng/mL).
- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer 100 μ L of the supernatant to an HPLC vial.
- Inject 5 μ L into the HPLC-MS/MS system.

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to established guidelines.^[3]

Validation Parameter	Result
Linearity	The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r^2) of >0.995.
Lower Limit of Quantification (LLOQ)	1 ng/mL, with accuracy and precision within $\pm 20\%$.
Accuracy	The accuracy for QC samples was within 95.3% to 104.7% of the nominal concentrations.
Precision (Intra- and Inter-day)	The intra- and inter-day precision (as %CV) for QC samples were both less than 8.5%.
Recovery	The mean extraction recovery of Onradivir was determined to be between 88.9% and 94.2%.
Matrix Effect	The matrix effect was found to be negligible, with the IS normalizing any ion suppression or enhancement.
Stability	Onradivir was stable in human plasma for at least 6 hours at room temperature, for 3 freeze-thaw cycles, and for 30 days at $-80\text{ }^{\circ}\text{C}$.

Conclusion

A highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of Onradivir in human plasma has been developed and validated. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in support of clinical and preclinical studies.

Protocols

Protocol 1: Sample Preparation for Onradivir Quantification in Human Plasma

Objective: To extract Onradivir and its internal standard from human plasma samples for HPLC-MS/MS analysis.

Materials:

- Human plasma samples (stored at -80 °C)
- Internal Standard (IS) working solution (Onradivir-d4 in acetonitrile, 50 ng/mL)
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Vortex mixer
- Refrigerated microcentrifuge
- HPLC vials with inserts

Procedure:

- Thaw plasma samples on ice.
- Label microcentrifuge tubes for each sample, calibration standard, and QC.
- Pipette 50 µL of each plasma sample into the corresponding labeled tube.
- Add 200 µL of the IS working solution to each tube.
- Cap the tubes and vortex at high speed for 30 seconds.
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
- Carefully collect 100 µL of the clear supernatant without disturbing the protein pellet and transfer it to an HPLC vial.
- Seal the vials and place them in the autosampler for analysis.

Protocol 2: HPLC-MS/MS System Operation for Onradivir Analysis

Objective: To set up and run the HPLC-MS/MS system for the quantification of Onradivir.

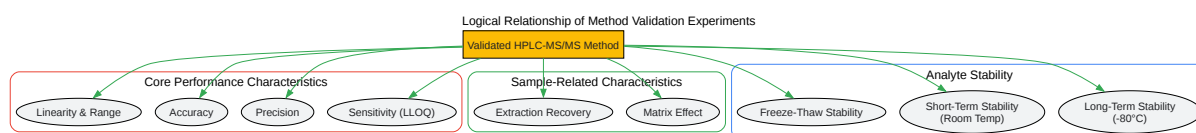
Procedure:

- System Preparation:
 - Ensure mobile phase reservoirs are sufficiently filled (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).
 - Purge the HPLC pumps to remove any air bubbles.
 - Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
- Mass Spectrometer Setup:
 - Load the Onradivir quantification method with the specified MRM transitions and source parameters (as listed in the table above).
 - Perform a system suitability check by injecting a mid-level QC sample to ensure proper sensitivity and peak shape.
- Sequence Setup:
 - Create a sequence table in the instrument control software.
 - The sequence should include blank injections, calibration standards from low to high concentration, QC samples, and the unknown samples.
- Run the Sequence:
 - Start the sequence run.
 - Monitor the system for any pressure fluctuations or errors during the run.
- Data Processing:
 - After the run is complete, process the data using the appropriate software (e.g., Analyst, MassLynx).

- Integrate the peaks for Onradivir and Onradivir-d4.
- Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.
- Quantify the unknown samples using the regression equation from the calibration curve.

Visualizations

Caption: Workflow for Onradivir quantification in plasma.



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Caption: Key parameters for bioanalytical method validation.

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